

Technical Support Center: Interference of Bis(2ethylhexyl) sebacate in Electrochemical Measurements

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Compound of Interest		
Compound Name:	Bis(2-ethylhexyl) sebacate	
Cat. No.:	B1667313	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **Bis(2-ethylhexyl)** sebacate (DEHS) in their electrochemical experiments.

Troubleshooting Guide

Unexplained peaks, distorted signals, or a loss of sensitivity in your electrochemical measurements can be frustrating. One potential source of interference that is often overlooked is the leaching of plasticizers, such as **Bis(2-ethylhexyl) sebacate** (DEHS), from common laboratory consumables into your electrolyte solution. This guide will help you identify and address these issues.

Q1: I am observing unexpected peaks in my cyclic voltammogram that are not related to my analyte. Could this be due to DEHS contamination?

A1: Yes, it is possible. DEHS that has leached into your electrolyte can undergo electrochemical reactions at the electrode surface, resulting in extraneous peaks. These peaks can be broad and ill-defined, and may appear in potential regions where your analyte is not expected to be active.

Troubleshooting Steps:

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- Run a Blank: Prepare a blank solution using the same electrolyte and solvent but without your analyte. Run the same electrochemical experiment. If the unexpected peaks persist, it is a strong indication of contamination.
- Identify the Source: Systematically replace all plastic components (e.g., pipette tips, centrifuge tubes, storage containers) with glass or polypropylene alternatives that are known to have lower levels of leachable plasticizers. Run the blank experiment after each replacement to pinpoint the source of contamination.
- Solvent Purity Check: Ensure the solvent used to prepare your electrolyte is of high purity and has not been stored in containers that could leach DEHS.

Q2: My analyte's signal (e.g., peak current) has significantly decreased, and the results are not reproducible. Could DEHS be the culprit?

A2: Absolutely. DEHS is an organic molecule that can adsorb onto the electrode surface. This process, known as electrode fouling, can block the active sites of the electrode, hindering electron transfer between the electrode and your analyte. This leads to a decrease in the measured current and poor reproducibility.

Troubleshooting Steps:

- Electrode Cleaning: Thoroughly clean your electrodes. A common procedure involves
 polishing the electrode surface with alumina slurry, followed by sonication in ethanol and
 then deionized water.
- Solvent Rinsing: Before use, rinse all glassware and plasticware that will come into contact with your sample with a high-purity solvent (e.g., ethanol, acetone) to remove surface contaminants.
- Minimize Contact Time: Reduce the time your solutions are in contact with plastic materials.
 Prepare solutions fresh and use them promptly.

Q3: I have noticed a gradual drift in my baseline signal over time during my electrochemical measurements. Can this be caused by DEHS?



A3: Yes, a drifting baseline can be a symptom of continuous leaching of DEHS or other contaminants into your electrochemical cell during the experiment. As the concentration of the interfering species changes over time, so does the background current, leading to a drifting baseline.

Troubleshooting Steps:

- Pre-leach Plasticware: For plastic components that cannot be avoided, consider pre-leaching them by soaking them in the electrolyte solution for an extended period before use. Discard this solution and use a fresh solution for your experiment.
- Use Glassware: Whenever possible, switch to glassware for solution preparation and storage. Ensure the glassware is thoroughly cleaned to remove any organic residues.
- Inert Materials: For critical applications, use containers and cell components made from inert materials like polytetrafluoroethylene (PTFE).

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) sebacate (DEHS) and where does it come from?

A1: **Bis(2-ethylhexyl) sebacate** (DEHS) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It can be found in a variety of laboratory consumables, including flexible tubing, plastic containers, pipette tips, and vial caps. DEHS is not chemically bound to the polymer and can leach out into solutions, especially in the presence of organic solvents or at elevated temperatures.

Q2: How can DEHS interfere with my electrochemical measurements?

A2: DEHS can interfere with electrochemical measurements in two primary ways:

- Electrochemical Activity: DEHS itself can be electroactive, meaning it can be oxidized or reduced at the electrode surface, producing a current that can obscure the signal from your analyte of interest.
- Electrode Fouling: As a relatively large organic molecule, DEHS can adsorb onto the electrode surface, forming an insulating layer. This layer can block or slow down the electron

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transfer process for your analyte, leading to decreased sensitivity, peak broadening, and poor reproducibility.

Q3: What electrochemical techniques are most susceptible to DEHS interference?

A3: Techniques that are highly sensitive to surface conditions and low concentrations of electroactive species are particularly susceptible. These include:

- Cyclic Voltammetry (CV): Appearance of unknown redox peaks.
- Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): Distorted peak shapes and decreased peak heights.
- Electrochemical Impedance Spectroscopy (EIS): Changes in the charge transfer resistance, indicating electrode fouling.
- Amperometry: Drifting baseline and noisy signals.

Q4: How can I prevent DEHS contamination in my experiments?

A4: Prevention is the most effective strategy:

- Use Glassware: Whenever possible, use glassware for preparing and storing solutions.
- Select Appropriate Plastics: If plastics are necessary, choose materials with low leachable content, such as polypropylene (PP) or high-density polyethylene (HDPE). Avoid flexible PVC.
- High-Purity Solvents and Reagents: Use analytical or HPLC-grade solvents and high-purity reagents.
- Proper Cleaning Procedures: Thoroughly clean all glassware and equipment to remove organic residues.
- Minimize Contact: Reduce the contact time and temperature of your solutions with plastic materials.



Q5: What are the best practices for cleaning my electrochemical cell and electrodes to remove DEHS contamination?

A5: A rigorous cleaning protocol is essential:

- Disassemble the Cell: Completely disassemble your electrochemical cell.
- Solvent Wash: Wash all components (cell body, electrodes, etc.) with a sequence of highpurity solvents. A common sequence is acetone, followed by ethanol, and then copious rinsing with deionized water.
- Electrode Polishing: For solid electrodes (e.g., glassy carbon, gold, platinum), polish the surface with alumina slurry on a polishing pad to remove any adsorbed layers.
- Sonication: Sonicate the components in a high-purity solvent (e.g., ethanol) to dislodge any remaining contaminants.
- Final Rinse: Thoroughly rinse all components with deionized water and allow them to dry in a clean environment before reassembly.

Data Presentation

The following table summarizes the potential quantitative effects of DEHS contamination on key electrochemical parameters, based on typical observations of interference from organic contaminants.



Parameter	Ideal Measurement (No DEHS)	Measurement with DEHS Contamination	Potential % Change
Cyclic Voltammetry			
Analyte Peak Current (Ipc)	10.5 μΑ	6.2 μΑ	-41%
Peak-to-Peak Separation (ΔEp)	65 mV	95 mV	+46%
Background Current	0.1 μΑ	0.8 μA (with interfering peaks)	+700%
Differential Pulse Voltammetry			
Analyte Peak Height	- 8.2 μA	3.5 μΑ	-57%
Peak Width at Half- Height	50 mV	80 mV	+60%
Electrochemical Impedance Spectroscopy			
Charge Transfer Resistance (Rct)	500 Ω	2500 Ω	+400%

Experimental Protocols

Protocol 1: Preparation of a DEHS-Free Electrolyte Solution

- Materials:
 - ∘ High-purity electrolyte salt (e.g., KCl, KNO₃)
 - HPLC-grade or equivalent high-purity solvent (e.g., deionized water, acetonitrile)
 - Borosilicate glassware (beakers, volumetric flasks, graduated cylinders)



Glass stirring rod or PTFE-coated magnetic stir bar

Procedure:

- 1. Thoroughly clean all glassware by washing with a laboratory-grade detergent, followed by rinsing with tap water, and then at least three rinses with deionized water. For removal of organic residues, a final rinse with a high-purity solvent (e.g., acetone or ethanol) is recommended, followed by drying in an oven.
- 2. Weigh the required amount of electrolyte salt using a clean glass weighing boat or weighing paper.
- 3. Transfer the salt to a clean glass beaker.
- 4. Add the high-purity solvent to the beaker to dissolve the salt, stirring with a clean glass rod or a PTFE-coated stir bar.
- 5. Once dissolved, transfer the solution to a clean volumetric flask.
- 6. Bring the solution to the final volume with the high-purity solvent, cap the flask with a ground-glass stopper, and invert several times to ensure homogeneity.
- 7. Store the electrolyte solution in a tightly sealed glass bottle. Avoid using plastic caps with liners that may contain plasticizers. If necessary, use a PTFE-lined cap.

Protocol 2: Cleaning of a Glassy Carbon Working Electrode

Materials:

- Polishing cloth (e.g., nylon or felt)
- Alumina slurry (e.g., 0.3 μm and 0.05 μm particle sizes)
- Deionized water
- High-purity ethanol or acetone
- Ultrasonic bath

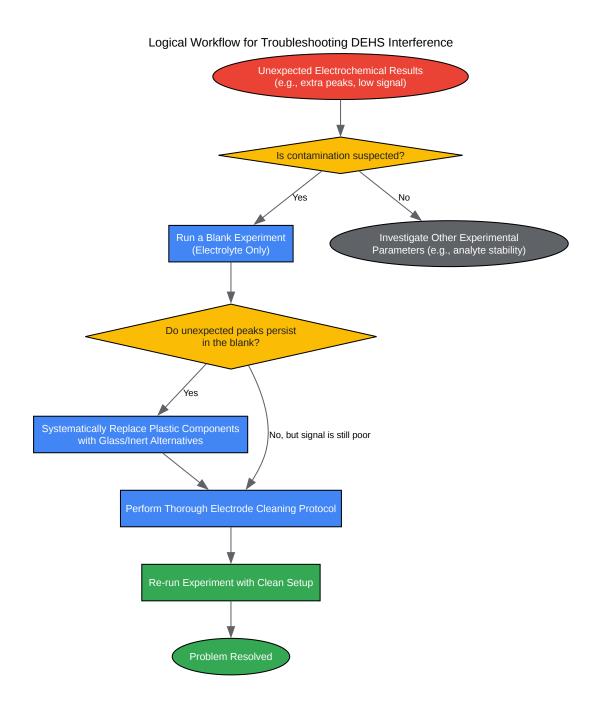


• Procedure:

- 1. Place a small amount of 0.3 μm alumina slurry onto the polishing cloth.
- 2. Hold the glassy carbon electrode perpendicular to the cloth and polish the surface in a figure-eight motion for approximately 1-2 minutes. Apply gentle pressure.
- 3. Rinse the electrode thoroughly with deionized water to remove the alumina particles.
- 4. Repeat the polishing step with the 0.05 μm alumina slurry for a finer polish.
- 5. Rinse the electrode again with deionized water.
- 6. Place the electrode in a beaker containing high-purity ethanol and sonicate for 5 minutes to remove any embedded polishing material and organic contaminants.
- 7. Transfer the electrode to a beaker of deionized water and sonicate for another 5 minutes.
- 8. Remove the electrode, rinse it one final time with deionized water, and allow it to air dry in a clean environment before use.

Visualizations





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Caption: Troubleshooting workflow for DEHS interference.



Sources of DEHS Plastic Containers Pipette Tips Leaching of DEHS (especially with organic solvents) Contaminated Medium Electrolyte Solution Electrochemical Interference Electrode Fouling (Adsorption on Surface) Unwanted Redox Reactions

Contamination Pathway of DEHS into an Electrochemical Cell

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Caption: DEHS contamination pathway in experiments.

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